N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine
Description
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine is a bis-pyrazole derivative characterized by two pyrazole rings connected via a methylene bridge and an amine group. The first pyrazole ring is substituted with a methyl group at the 1-position, while the second pyrazole carries a propyl group at the 1-position.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-3-5-16-6-4-11(14-16)12-7-10-8-13-15(2)9-10/h4,6,8-9H,3,5,7H2,1-2H3,(H,12,14) |
InChI Key |
XPTLMYLKQOGAFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazole with appropriate alkylating agents under controlled conditions. One common method involves the use of N-methylation followed by alkylation with propyl halides . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and catalysts like potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity by adjusting reaction times, temperatures, and the concentration of reagents. Continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, THF
Catalysts: Potassium carbonate, sodium hydride
Major Products
The major products formed from these reactions are typically substituted pyrazole derivatives, which can be further utilized in various applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazole derivatives, including N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine, exhibit promising anticancer properties. A review of multicomponent reactions for synthesizing pyrazole derivatives highlighted their potential against various cancer cell lines, with some compounds demonstrating significant cytotoxic effects at low concentrations . The structural features of this compound, including the difluoromethyl group, enhance its ability to interact with biological targets involved in cancer progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a recent study reported that synthesized pyrazole derivatives displayed notable antibacterial efficacy, with zones of inhibition comparable to standard antibiotics like ampicillin . This suggests potential applications in developing new antimicrobial agents.
Agrochemical Applications
Herbicide Development
this compound and its derivatives are being explored as herbicides. The unique structure of pyrazole compounds allows for the targeting of specific biochemical pathways in plants, making them suitable candidates for herbicide formulation . Research has indicated that modifications to the pyrazole structure can enhance herbicidal activity, leading to more effective agricultural practices.
Synthetic Chemistry
Synthesis Techniques
The synthesis of this compound typically involves multicomponent reactions which are efficient in producing complex molecules with high yields. Recent advancements in synthetic methodologies have allowed for the streamlined production of pyrazole derivatives, showcasing their versatility in organic synthesis .
Case Studies and Data Tables
The following table summarizes key findings from various studies on the applications of this compound:
Mechanism of Action
The mechanism of action of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may act as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine with three related compounds from the literature, focusing on structural features, synthetic yields, and physicochemical properties.
6-Bromo-N-(1-methyl-1H-pyrazol-4-yl)quinazolin-2-amine ()
- Core Structure : Quinazoline ring fused to a pyrazole via an amine linker.
- Key Differences :
- The quinazoline core introduces aromaticity and planar rigidity, contrasting with the flexible methylene bridge in the target compound.
- Bromine substitution at the 6-position enhances molecular weight (MW: ~348 g/mol) and may influence π-π stacking interactions.
- Synthesis : Yield of 73% achieved via nucleophilic aromatic substitution, highlighting efficient coupling under mild conditions .
- Physicochemical Data: Melting point: Not reported. Stability: Likely higher due to extended conjugation.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()
- Core Structure : Pyrazole substituted with a cyclopropylamine and pyridine ring.
- Key Differences :
- Cyclopropyl group introduces steric bulk and electron-rich character compared to the propyl group in the target compound.
- Pyridine substitution may enhance solubility in polar solvents.
- Synthesis : Lower yield (17.9%) attributed to challenges in cyclopropane ring formation and competitive side reactions. Copper(I) bromide and cesium carbonate were critical for catalysis .
- Physicochemical Data :
- Melting point: 104–107°C.
- $ ^1H $ NMR: δ 8.87 (pyridine proton), confirming aromatic substitution.
N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine ()
- Core Structure : Pyrimidine linked to triazole and imidazole via amine chains.
- Key Differences: Nitro-triazole and imidazole groups introduce strong electron-withdrawing effects, contrasting with the electron-donating methyl/propyl groups in the target compound.
- Synthesis : Moderate yield (66%) via stepwise alkylation, with decomposition observed above 200°C .
- Physicochemical Data :
- Melting point: 198–200°C (decomposition).
- $ ^1H $ NMR: δ 9.45 (triazole proton), confirming nitro-group positioning.
Key Findings and Implications
Thermal Stability : Propyl and methyl substituents likely enhance thermal stability compared to nitro-triazole derivatives, which decompose near 200°C .
Solubility : The absence of polar groups (e.g., pyridine or nitro) may reduce aqueous solubility relative to analogs in and .
Biological Activity
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H15N5 |
| Molecular Weight | 225.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The presence of the pyrazole moiety enhances binding affinity and selectivity, contributing to its pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of pyrazole derivatives, including this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial activity against strains such as Staphylococcus aureus and Staphylococcus epidermidis .
Table: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | Bactericidal |
| 7b | Staphylococcus epidermidis | 0.25 | Bactericidal |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines:
- Inhibition Studies : The compound demonstrated significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer). For example, IC50 values were reported at 3.79 µM for MCF7 and 12.50 µM for HepG2 cells .
Table: Anticancer Activity Against Various Cell Lines
| Cell Line | Compound | IC50 (µM) | Effect |
|---|---|---|---|
| MCF7 | 7b | 3.79 | Cytotoxic |
| HepG2 | 7b | 12.50 | Cytotoxic |
| HeLa | 7b | 42.30 | Cytotoxic |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent:
- Mechanism : The compound inhibits the release of pro-inflammatory cytokines such as TNF-alpha in vitro, suggesting a mechanism that may be relevant for treating inflammatory diseases .
Case Studies
Several case studies have illustrated the efficacy of pyrazole derivatives in clinical settings:
- Study on Antimicrobial Resistance : A recent investigation highlighted the effectiveness of pyrazole derivatives in overcoming resistance mechanisms in pathogenic bacteria, suggesting their potential as therapeutic agents in antibiotic-resistant infections .
- Cancer Treatment : Clinical trials assessing the efficacy of pyrazole-based compounds in combination with existing chemotherapeutics showed enhanced tumor suppression in preclinical models, indicating a promising avenue for future research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
